Schisanhenol

准备方法

GOMISIN K3 主要从红花五味子的干燥果实中提取。 提取过程包括将干燥的果实浸泡在 70% 的水性乙醇中,在室温下浸泡 24 小时,然后过滤和浓缩以获得粗品 . 该化合物也可以通过各种化学途径合成,但文献中并没有广泛记录具体的合成方法和工业生产技术。

化学反应分析

GOMISIN K3 会经历多种类型的化学反应,包括:

氧化: 这种反应可以用高锰酸钾或过氧化氢等常见的氧化剂诱导。

还原: 还原反应通常涉及硼氢化钠或氢化铝锂等试剂。

这些反应产生的主要产物取决于所用试剂和条件。例如,氧化可能会产生各种氧化衍生物,而还原可以产生该化合物的还原形式。

科学研究应用

Anti-inflammatory Properties

Cytokine Storm Intervention

Recent studies have highlighted Schisanhenol's potential as a therapeutic agent in managing cytokine storms, particularly relevant during the COVID-19 pandemic. A study demonstrated that this compound significantly inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses. The compound was tested on human myeloid leukemia mononuclear cells and in mouse models of lipopolysaccharide-induced acute lung injury, showing promising results in reducing systemic inflammation and macrophage activation .

Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation. Network pharmacology analyses identified several target proteins, including matrix metalloproteinase 9 and proto-oncogene tyrosine-protein kinase Src, suggesting a multifaceted mechanism of action .

Neuroprotective Effects

Protection Against Neurodegeneration

This compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. It has been shown to modulate SIRT1 signaling pathways, which are implicated in neuronal survival and function. This modulation may provide a therapeutic avenue for combating neurodegeneration .

Case Studies

In experimental models, this compound demonstrated significant neuroprotective effects against apoptosis induced by toxic agents. The underlying mechanisms are believed to involve the modulation of oxidative stress and inflammatory responses within neuronal cells .

Cardiovascular Health

Heart Failure Treatment

Emerging research indicates that this compound may play a role in treating heart failure. A study explored its effects when combined with coenzyme Q10, revealing that the combination could inhibit the PI3K/AKT signaling pathway, which is often dysregulated in heart failure . This suggests that this compound could enhance cardiac function and offer protective benefits against heart failure.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Studies on lignans from Schisandra chinensis suggest that factors such as extraction methods and bioreactor conditions can significantly influence the yield and bioavailability of this compound . Optimizing these parameters is essential for maximizing its therapeutic potential.

Summary Table: Applications of this compound

作用机制

GOMISIN K3 的作用机制涉及多个分子靶点和通路:

相似化合物的比较

GOMISIN K3 属于二苯并环辛二烯木脂素,这是一种存在于五味子属植物中的化合物类群。类似的化合物包括:

- Gomisin A

- Gomisin G

- Schisandrin B

- Schisantherin A

- Gomisin L1

- Gomisin J

与这些化合物相比,GOMISIN K3 的独特之处在于其对 UGT2B7 的特异性抑制及其强大的抗氧化活性 . 这些木脂素各自具有不同的生物活性以及潜在的治疗应用,这使得它们在各个研究和医学领域都具有价值。

生物活性

Schisanhenol (SSH) is a bioactive compound derived from Schisandra chinensis, a plant known for its medicinal properties in traditional Chinese medicine. Recent research has highlighted SSH's diverse biological activities, particularly its anti-inflammatory, hepatoprotective, and endothelial protective effects. This article reviews the current understanding of SSH's biological activity, supported by case studies and detailed research findings.

1. Hepatoprotective Activity

Recent studies have demonstrated SSH's significant hepatoprotective effects. In a study evaluating novel SSH derivatives, one compound exhibited potent protection against liver injury induced by concanavalin A (Con A) in mice. The mechanism involved inhibition of cell apoptosis and inflammatory responses through the IL-6/JAK2/STAT3 signaling pathway. This compound showed better protective activity than the positive control, dimethyl dicarboxylate biphenyl (DDB) .

| SSH Derivative | Hepatoprotective Effect | Mechanism |

|---|---|---|

| Compound 1b | Most potent | IL-6/JAK2/STAT3 pathway inhibition |

2. Anti-Inflammatory Effects

SSH has been identified as a potential therapeutic agent against cytokine storms (CS), which are acute systemic inflammatory responses often seen in severe infections like COVID-19. A study demonstrated that SSH significantly inhibited the NF-κB signaling pathway in THP-1 cells, reducing inflammatory cytokine production and alleviating lipopolysaccharide (LPS)-induced acute lung injury in mice. The study utilized network pharmacology to identify key target proteins such as matrix metalloproteinase 9 and proto-oncogene tyrosine-protein kinase Src, which are implicated in inflammatory responses .

| Effect | Observation | Model Used |

|---|---|---|

| NF-κB pathway inhibition | Significant reduction in p65 phosphorylation | THP-1 cells and LPS-induced mice model |

| Alleviation of acute lung injury | Reduced systemic inflammatory response | LPS-induced acute lung injury model |

3. Endothelial Protection

SSH has also shown promise in protecting endothelial cells from oxidative stress. A study indicated that SSH ameliorates oxLDL-induced endothelial dysfunction by modulating lectin-like oxLDL receptor-1 (LOX-1) signaling pathways. This protective effect is crucial as endothelial dysfunction is a precursor to various cardiovascular diseases .

4. Case Studies and Clinical Implications

Several case studies have explored the therapeutic potential of SSH in various conditions:

- Cytokine Storms : In a clinical context, SSH's ability to modulate inflammatory responses suggests its utility in treating conditions characterized by excessive inflammation, such as CS during viral infections.

- Liver Diseases : Given its hepatoprotective properties, SSH could be beneficial in managing liver diseases where inflammation plays a critical role.

5. Conclusion and Future Directions

This compound exhibits significant biological activities that warrant further investigation. Its hepatoprotective and anti-inflammatory properties highlight its potential as a therapeutic agent in various clinical settings. Future research should focus on clinical trials to validate these findings and explore the full therapeutic potential of SSH.

属性

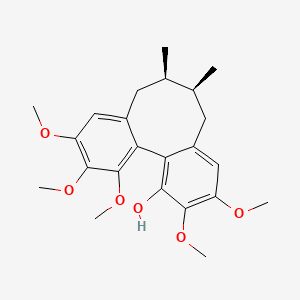

IUPAC Name |

(9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSHYFPJBONYCQ-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@H]1C)OC)OC)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219452 | |

| Record name | Schisanhenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69363-14-0 | |

| Record name | Schisanhenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069363140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schisanhenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80Y5907NIW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。